molecular formula C10H20N2O2 B2986775 Ethyl 2-[(1-methylpyrrolidin-3-yl)methylamino]acetate CAS No. 1184475-91-9

Ethyl 2-[(1-methylpyrrolidin-3-yl)methylamino]acetate

Cat. No.: B2986775
CAS No.: 1184475-91-9
M. Wt: 200.282
InChI Key: CGOCMDKAIKOYGG-UHFFFAOYSA-N
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Description

Ethyl 2-[(1-methylpyrrolidin-3-yl)methylamino]acetate is a chemical compound with the CAS Number: 1184475-91-9 . It has a molecular weight of 200.28 . The IUPAC name for this compound is ethyl {[(1-methyl-3-pyrrolidinyl)methyl]amino}acetate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2O2/c1-3-14-10(13)7-11-6-9-4-5-12(2)8-9/h9,11H,3-8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 200.28 . Other properties such as density, boiling point, melting point, and flash point are not available in the search results .

Scientific Research Applications

  • Corrosion Inhibition in Acid Media : Research has explored the use of similar compounds in the context of corrosion inhibition. For example, the study of 1-(2-ethylamino)-2-methylimidazoline and its derivatives demonstrated their potential as corrosion inhibitors in deaerated acid media. This application is particularly relevant in industrial contexts where metal corrosion can be a significant issue (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

  • Synthesis of New Compounds for Biological Applications : Research involving derivatives of related pyrrolidin compounds has led to the development of new chemical entities. For instance, the synthesis of specific furan derivatives from D-glucose and ethyl acetoacetate has resulted in compounds with potential as selective beta-galactosidase inhibitors. These findings can be instrumental in the development of new therapeutic agents (Moreno‐Vargas, Demange, Fuentes, Robina, & Vogel, 2002).

  • Investigation of Cytotoxic Properties : The exploration of compounds derived from similar chemical structures has included studies on their cytotoxic properties. For example, research on mansouramycins, derived from marine streptomycetes, has revealed their potential cytotoxicity against various cancer cell lines. This highlights the potential of these compounds in the development of anticancer therapies (Hawas et al., 2009).

  • Development of Neuroleptic Agents : Studies on benzamides of N,N-disubstituted ethylenediamines and related pyrrolidines have investigated their potential as neuroleptic agents. This research is significant in the field of neuroscience and pharmacology, offering insights into the development of new drugs for treating psychiatric disorders (Iwanami Sumio et al., 1981).

  • Catalytic Applications in Organic Synthesis : The use of ionic liquids like 1-ethyl-3-methylimidazole acetate in the synthesis of imidazoles demonstrates the catalytic capabilities of related compounds. This research has implications for organic synthesis, providing more efficient and environmentally friendly methods (Zang et al., 2010).

  • Glycosidase Inhibitory Activities : Compounds synthesized from ethyl acetoacetate and D-glucose have been studied for their glycosidase inhibitory activities. This is relevant in the development of inhibitors for specific enzymes, which can have therapeutic applications (Moreno‐Vargas et al., 2003).

Properties

IUPAC Name

ethyl 2-[(1-methylpyrrolidin-3-yl)methylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-3-14-10(13)7-11-6-9-4-5-12(2)8-9/h9,11H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOCMDKAIKOYGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNCC1CCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184475-91-9
Record name ethyl 2-{[(1-methylpyrrolidin-3-yl)methyl]amino}acetate
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